molecular formula C18H21N3O6 B2484214 Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034241-42-2

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2484214
CAS No.: 2034241-42-2
M. Wt: 375.381
InChI Key: UABGUPVKLZDPPL-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a piperidine ring, and an oxazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as ammonia, triethylamine, and palladium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrazol-5-yl)benzamides
  • N-(triazol-5-yl)benzamides
  • N-(1,3,4-oxadiazol-2-yl)benzamides
  • N-(1,2,5-oxadiazol-3-yl)benzamides

Uniqueness

Compared to these similar compounds, Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-[2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c22-15(10-19-17(24)26-11-13-4-2-1-3-5-13)20-8-6-14(7-9-20)21-16(23)12-27-18(21)25/h1-5,14H,6-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABGUPVKLZDPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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